1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
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Description
1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C14H8F5NO3 and its molecular weight is 333.21 g/mol. The purity is usually 95%.
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Biological Activity
1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in pharmaceuticals and agrochemicals. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorine Atoms : Two difluoro groups and one trifluoromethyl group enhance its lipophilicity and biological activity.
- Nitro Group : The presence of a nitro group may contribute to its reactivity and interaction with biological systems.
This compound exhibits biological activity primarily through:
- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of Cellular Signaling : The fluorinated groups may interact with cellular receptors, altering signaling pathways.
Efficacy Against Cancer Cells
Studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
- IC50 Values : Preliminary data suggest IC50 values in the micromolar range, indicating significant potency compared to standard chemotherapeutics.
Mutagenicity and Safety Profile
The safety profile is critical for any compound intended for therapeutic use. Available data on mutagenicity indicate that:
- The compound's structural analogs have been classified as mutagenic under certain conditions, necessitating further investigation into the specific risks associated with this compound .
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of similar fluorinated compounds. The findings indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against leukemia cells due to their ability to induce apoptosis through caspase activation pathways .
Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes related to cancer metabolism demonstrated that fluorinated compounds can effectively reduce tumor growth by disrupting metabolic pathways essential for cancer cell survival .
Properties
Molecular Formula |
C14H8F5NO3 |
---|---|
Molecular Weight |
333.21 g/mol |
IUPAC Name |
1,3-difluoro-2-(3-methyl-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F5NO3/c1-7-3-2-4-11(12(7)20(21)22)23-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,1H3 |
InChI Key |
WNOIRPHPSFXVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.